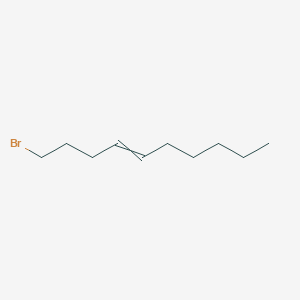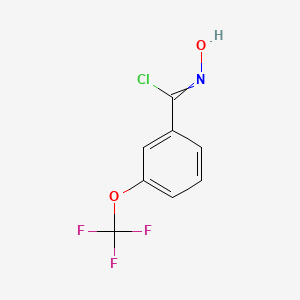
1-Bromodec-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromodec-4-ene is an organic compound with the molecular formula C10H19Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a decene chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
1-Bromodec-4-ene can be synthesized through several methods. One common synthetic route involves the reaction of 9-decen-1-ol with phosphorus tribromide (PBr3) to produce this compound . The reaction typically occurs under controlled conditions, such as room temperature, to ensure the desired product is obtained. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity.
Analyse Des Réactions Chimiques
1-Bromodec-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide (NaI) in acetone.
Reduction Reactions: The compound can be reduced to decene using reducing agents such as lithium aluminum hydride (LiAlH4).
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides, forming dihaloalkanes or haloalkanes, respectively.
Applications De Recherche Scientifique
1-Bromodec-4-ene is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: Researchers use this compound to study the effects of brominated compounds on biological systems.
Mécanisme D'action
The mechanism of action of 1-Bromodec-4-ene involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the double bond allows for addition reactions. These properties enable the compound to interact with various molecular targets and pathways in chemical and biological systems .
Comparaison Avec Des Composés Similaires
1-Bromodec-4-ene can be compared with other brominated alkenes, such as 1-Bromo-2-decene and 1-Bromo-3-decene. While these compounds share similar reactivity due to the presence of the bromine atom and the double bond, this compound is unique in its specific position of the bromine atom and the double bond, which can influence its reactivity and applications .
Propriétés
Formule moléculaire |
C10H19Br |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
1-bromodec-4-ene |
InChI |
InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h6-7H,2-5,8-10H2,1H3 |
Clé InChI |
MNBRDTBKKVGJAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)
![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)


![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)





